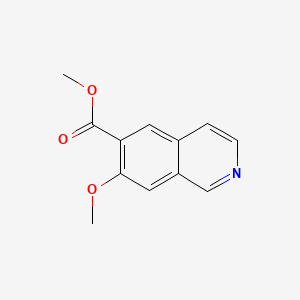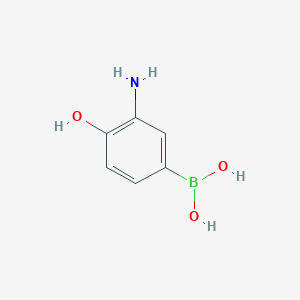
(3-Amino-4-hydroxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-4-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of both an amino group and a hydroxyl group attached to a phenyl ring, along with a boronic acid functional group. The unique combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-hydroxyphenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis often begins with 3-nitro-4-chlorobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst.
Boronic Acid Formation: The resulting 3-amino-4-chlorobenzoic acid is then subjected to a lithium-halogen exchange reaction, followed by the addition of trimethyl borate and subsequent hydrolysis to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Amino-4-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The amino group can be reduced to an alkylamine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent.
Major Products:
Oxidation: The major product is 3-amino-4-hydroxybenzaldehyde.
Reduction: The major product is 3-amino-4-hydroxyphenylethylamine.
Suzuki-Miyaura Coupling: The major products are biaryl compounds with various substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(3-Amino-4-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of enzyme inhibitors and as a probe for studying enzyme activity.
Wirkmechanismus
The mechanism of action of (3-Amino-4-hydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other Lewis bases, forming stable complexes. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of an enzyme, blocking its activity .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes with active sites containing diol groups, such as serine proteases and kinases.
Vergleich Mit ähnlichen Verbindungen
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 4-Hydroxyphenylboronic acid
Comparison:
- Uniqueness: (3-Amino-4-hydroxyphenyl)boronic acid is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, which allows for a broader range of chemical reactions and applications compared to its analogs .
- Reactivity: The presence of the amino group enhances the compound’s reactivity in nucleophilic substitution reactions, making it more versatile in organic synthesis .
Eigenschaften
Molekularformel |
C6H8BNO3 |
|---|---|
Molekulargewicht |
152.95 g/mol |
IUPAC-Name |
(3-amino-4-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H,8H2 |
InChI-Schlüssel |
IEMTZWFOBDOUEK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)O)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


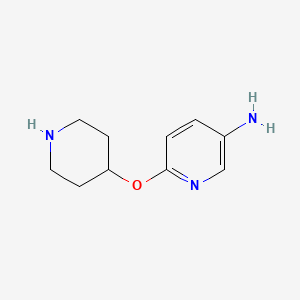

![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)
![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)
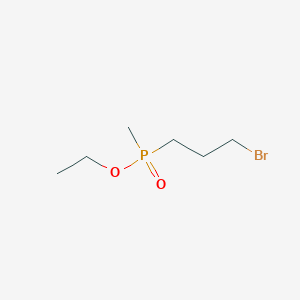
![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)

![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)
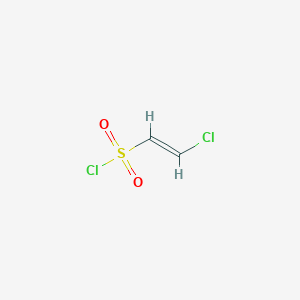
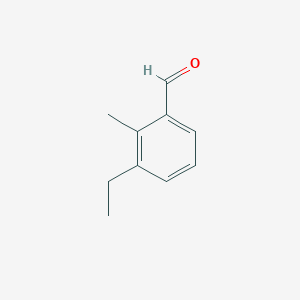
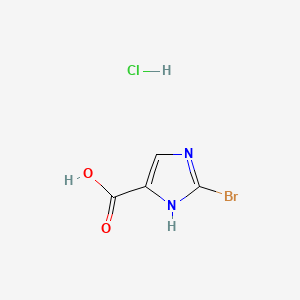
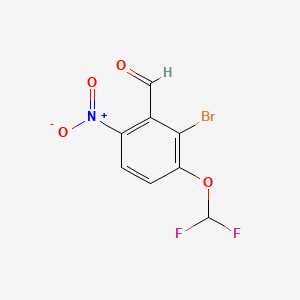
![3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13463935.png)
